6-(Aminomethyl)pyridin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
6-(aminomethyl)pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-6-2-1-5(8)4-9-6;;/h1-2,4H,3,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRDNEMLJNDURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926018-98-6 | |
| Record name | 6-(aminomethyl)pyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminopyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-aminopyridine with formaldehyde: This step involves the formation of an intermediate compound.
Addition of hydrogen chloride: This step converts the intermediate into this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-(Aminomethyl)pyridin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyridine core but differ in substituents, influencing their physicochemical and pharmacological properties:
Physicochemical and Pharmacological Insights
- Solubility and Stability: Dihydrochloride salts (e.g., target compound, pyridoxamine) exhibit superior water solubility compared to non-salt forms (e.g., 6-methylpyridin-3-amine) .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 6-chloropyridin-3-amine) reduce electron density on the pyridine ring, altering reactivity in cross-coupling reactions . In contrast, electron-donating groups (e.g., -CH₂NH₂ in the target compound) enhance nucleophilicity .
- Bioavailability : The difluoromethyl group in 6-(difluoromethyl)pyridin-3-amine dihydrochloride improves metabolic stability and membrane permeability due to fluorine’s electronegativity .
- Crystallography : 6-Methylpyridin-3-amine forms intermolecular N–H···N hydrogen bonds, critical for crystal packing and solid-state stability .
Biological Activity
6-(Aminomethyl)pyridin-3-amine dihydrochloride, with the molecular formula CHClN, is a pyridine derivative notable for its unique chemical structure that includes an aminomethyl group at the 6th position and an amine group at the 3rd position. This compound has garnered attention in scientific research due to its versatile biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzyme activity through binding interactions that involve hydrogen bonding and electrostatic interactions. This capability makes it a valuable tool in studies of enzyme mechanisms and protein-ligand interactions.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds, including this compound, may possess antibacterial properties. For instance, related compounds have shown significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it has shown promise in inducing cell death through mechanisms involving microtubule disruption, which is a common target for anticancer agents .
Case Studies
- Enzyme Interaction Studies : In one study, this compound was used to investigate the inhibition of specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively inhibit enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
- Cytotoxicity Evaluation : A series of experiments were conducted to assess the cytotoxic effects of this compound on glioblastoma cells. The findings revealed that certain modifications to the chemical structure could enhance cytotoxicity while reducing unwanted side effects, indicating a pathway for optimizing therapeutic efficacy .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Aminopyridine | Amine group at the 3rd position | Moderate antibacterial activity |
| 6-Methylpyridin-3-amine | Methyl group at the 6th position | Limited anticancer properties |
| 6-(Aminomethyl)pyridin-3-amine | Aminomethyl and amine groups | Enhanced cytotoxicity and enzyme inhibition |
Synthetic Routes
The synthesis of this compound typically involves reacting 3-aminopyridine with formaldehyde under acidic conditions (using hydrogen chloride). This reaction pathway is crucial for producing high yields of the desired product while maintaining purity.
Research Applications
The compound's unique properties make it suitable for various applications:
- Medicinal Chemistry : As a precursor for developing new therapeutic agents targeting cancer and microbial infections.
- Biochemical Research : Used in studies focusing on enzyme mechanisms and cellular signaling pathways.
Q & A
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
